Quinmerac-13C6

Description

Structure

3D Structure

Properties

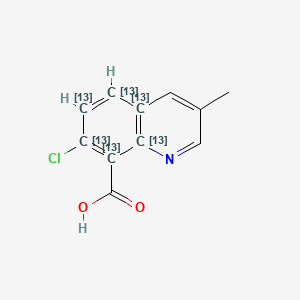

IUPAC Name |

7-chloro-3-methylquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZOLUNSQWINIR-KIHIGKDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[13C]2=[13C]([13C](=[13C]([13CH]=[13CH]2)Cl)C(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676126 |

Source

|

| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185039-71-7 |

Source

|

| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinmerac-13C6: Structure, Properties, and Application in Isotope Dilution Analysis

Introduction

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class. It is effective for the control of broad-leaved weeds, particularly Galium aparine (cleavers), in crops such as cereals, oilseed rape, and sugar beets.[1][2] Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, which leads to uncontrolled growth and eventual plant death.[3][4]

For researchers, environmental scientists, and drug development professionals, the accurate quantification of Quinmerac in various matrices—be it environmental samples like soil and water, or biological tissues—is paramount for toxicological studies, environmental monitoring, and regulatory compliance. The gold standard for quantitative analysis by mass spectrometry is isotope dilution, which employs a stable, isotopically labeled version of the analyte as an internal standard.[5][6][7] Quinmerac-13C6 serves this exact purpose. By incorporating six heavy carbon-13 isotopes into its core structure, it becomes chemically identical to the native Quinmerac but is distinguishable by its mass. This allows it to perfectly mimic the analyte's behavior during sample preparation, chromatography, and ionization, correcting for matrix effects and variations in instrument response, thus ensuring the highest degree of accuracy and precision in quantification.[8]

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, a plausible synthetic pathway, and its critical application in modern analytical methodologies.

Physicochemical Properties

The key to utilizing an isotopically labeled standard is understanding that its chemical and physical properties are nearly identical to the unlabeled analyte, with the primary difference being its molecular weight. This distinction is fundamental to its application in mass spectrometry.

| Property | Quinmerac | This compound | Reference(s) |

| IUPAC Name | 7-chloro-3-methylquinoline-8-carboxylic acid | 7-chloro-3-methylquinoline-8-carboxylic acid-13C6 | [1] |

| CAS Number | 90717-03-6 | 1185039-71-7 | [2][9] |

| Molecular Formula | C₁₁H₈ClNO₂ | 13C₆C₅H₈ClNO₂ | [1] |

| Molecular Weight | 221.64 g/mol | ~227.64 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | Not available | [1] |

| InChIKey | ALZOLUNSQWINIR-UHFFFAOYSA-N | Not available | [1] |

| Appearance | Colourless solid | Colourless solid | [3] |

| Acidic pKa | 3.96 | ~3.96 | [1] |

| Isotopic Purity | Not Applicable | Typically ≥99% 13C | [5] |

Chemical Structure Visualization

The structures of Quinmerac and its 13C6-labeled isotopologue are presented below. The six carbon-13 atoms in this compound are typically incorporated into the quinoline ring structure that does not include the methyl or carboxyl groups, providing a stable and significant mass shift for clear analytical distinction.

Caption: 2D structures of Quinmerac and its stable isotope-labeled form, this compound.

Synthesis of this compound: A Conceptual Pathway

While specific proprietary synthesis routes for this compound are not publicly detailed, a plausible pathway can be conceptualized based on the known synthesis of Quinmerac and established isotope labeling methodologies.[1][10] The synthesis would begin with a 13C6-labeled benzene derivative, ensuring the stable isotopes are incorporated early and carried through the synthetic sequence.

A likely starting material would be aniline-13C6. The synthesis would proceed via a reaction analogous to the Doebner-von Miller reaction or a similar quinoline synthesis.

Caption: A plausible synthetic workflow for producing this compound from a labeled precursor.

Mechanism of Action: The Role of a Synthetic Auxin

Quinmerac exerts its herbicidal effects by acting as a synthetic auxin.[11] Natural auxins like IAA are essential hormones that regulate plant growth and development. At normal physiological concentrations, they control processes like cell elongation, division, and differentiation.

Synthetic auxins like Quinmerac are more resistant to degradation within the plant than natural IAA.[4] When applied at herbicidal rates, they overwhelm the plant's normal hormonal balance, leading to a cascade of detrimental effects:

-

Receptor Binding: The auxin herbicide binds to specific receptor proteins (like the TIR1/AFB family of F-box proteins), which are part of an ubiquitin ligase complex (SCFTIR1/AFB).[12][13]

-

Repressor Degradation: This binding event targets transcriptional repressor proteins (Aux/IAA) for degradation by the proteasome.

-

Gene Overexpression: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.

-

Hormonal Imbalance: This leads to the overproduction of other hormones, notably ethylene and abscisic acid (ABA).[11][12]

-

Phytotoxicity: The resulting hormonal chaos causes rapid, uncontrolled cell division and elongation, tissue swelling, epinasty (downward bending of leaves), and ultimately, senescence and plant death.[4]

Caption: Simplified signaling pathway for the mechanism of action of auxinic herbicides.

Application in Quantitative Analysis: Isotope Dilution LC-MS/MS

The primary and most critical application of this compound is as an internal standard (IS) for the quantification of Quinmerac using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] This technique, known as Stable Isotope Dilution (SID), is the most reliable method for quantitative bioanalysis.[7]

The Principle: A known amount of this compound is added to a sample at the very beginning of the analytical process. Because the labeled IS is chemically identical to the unlabeled analyte, any loss of material during sample extraction, cleanup, or derivatization will affect both compounds equally. Similarly, any enhancement or suppression of the MS signal due to the sample matrix will be the same for both.[5][6] The mass spectrometer detects both the analyte and the IS simultaneously. Quantification is then based on the ratio of the analyte's signal to the IS's signal, which remains constant regardless of sample loss or matrix effects.

Caption: Experimental workflow for quantitative analysis using isotope dilution mass spectrometry.

Experimental Protocol: Quantification of Quinmerac in Water

This section provides a representative, field-proven protocol for the determination of Quinmerac in surface water samples.

5.1. Materials and Reagents

-

Quinmerac certified reference material (CRM).[2]

-

This compound solution (e.g., 10 µg/mL in acetonitrile), as the internal standard.

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid, analytical grade.

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent).

5.2. Sample Preparation

-

Spiking: To a 100 mL water sample, add a precise volume of the this compound internal standard solution to achieve a final concentration of 50 ng/L.

-

Acidification: Acidify the sample to pH 3 with formic acid to ensure Quinmerac is in its neutral form for efficient extraction.

-

SPE Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Loading: Load the entire 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering salts and polar impurities.

-

Elution: Elute the analyte and internal standard from the cartridge with 5 mL of acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

5.3. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex 7500, Waters Xevo TQ-S, or equivalent triple quadrupole.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions (Hypothetical):

-

Quinmerac: Q1: 222.0 m/z → Q3: 176.0 m/z (quantifier), 204.0 m/z (qualifier)

-

This compound: Q1: 228.0 m/z → Q3: 182.0 m/z (quantifier)

-

5.4. Calibration and Quantification Prepare a series of calibration standards in blank matrix extract ranging from 1 ng/L to 500 ng/L. Spike each standard with the same concentration of this compound as the samples. Generate a calibration curve by plotting the peak area ratio (Quinmerac/Quinmerac-13C6) against the concentration of Quinmerac. The concentration in the unknown samples is then calculated from this curve.

Metabolism and Environmental Fate

Understanding the fate of Quinmerac in the environment is crucial for assessing its ecological impact.

-

Soil: Quinmerac is primarily degraded by soil microorganisms.[14] Its persistence can vary depending on soil type, temperature, and microbial activity.

-

Water: Due to its potential for runoff from agricultural fields, Quinmerac has been detected in watercourses.[15] Its degradation in aqueous media can be initiated by hydroxyl radicals, a process influenced by pH and temperature.[15]

-

Metabolism: In plants and the environment, Quinmerac can be transformed into metabolites such as 3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid and 7-chloro-3,8-quinolinedicarboxylic acid.[1] Regulatory assessments often consider the sum of Quinmerac and its key metabolites.[2]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Handling: Handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store the material in a tightly sealed container, typically at low temperatures (e.g., -20°C) and protected from light, as specified by the supplier.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of the herbicide Quinmerac. Its role as a stable isotope-labeled internal standard in isotope dilution mass spectrometry represents the pinnacle of analytical reliability, enabling researchers to generate defensible data for environmental monitoring, food safety analysis, and toxicological research. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, empowers scientists to deploy this critical reagent with confidence and scientific rigor.

References

-

Ngo, T. T. L., et al. (2023). Theoretical Insights into the Oxidation of Quinmerac Herbicide Initiated by HO Radical in Aqueous Media: Mechanism, Kinetics, and Ecotoxicity. ResearchGate. Available at: [Link]

-

AERU. (n.d.). Quinmerac (Ref: BAS 518H). University of Hertfordshire. Available at: [Link]

-

Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. Available at: [Link]

-

Wang, G., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLoS ONE. Available at: [Link]

-

Purdue University. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. Purdue University. Available at: [Link]

-

Racz, S. M., et al. (2020). Investigation and development of stable isotope dilution mass spectrometry methods for therapeutic drug monitoring of anti-infectives. Journal of Mass Spectrometry. Available at: [Link]

-

Lehmann, R. G. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective. Journal of Agronomic Education. Available at: [Link]

-

Grossmann, K. (2009). Mode of action of auxin herbicides: A new ending to a long, drawn out story. Pest Management Science. Available at: [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Available at: [Link]

-

LGC Standards. (n.d.). Dr. Ehrenstorfer reference materials for food and environmental analysis. Grupo Biomaster. Available at: [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior. Available at: [Link]

-

Avellan, C. A., et al. (2017). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha. Available at: [Link]

-

McFadden, M. E. (2021). Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online. Available at: [Link]

-

De Nys, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]

-

Previs, S. F., & Kelley, M. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Available at: [Link]

-

Jemal, M., & Xia, Y. Q. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Nord, J., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

Sources

- 1. Quinmerac (Ref: BAS 518H) [sitem.herts.ac.uk]

- 2. Quinmerac certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 3. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 4. researchgate.net [researchgate.net]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. isws.illinois.edu [isws.illinois.edu]

- 10. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. agronomy.org [agronomy.org]

- 15. researchgate.net [researchgate.net]

Introduction: The Analytical Challenge of Quinmerac and the Isotopic Solution

An In-Depth Technical Guide to the Application of Quinmerac-13C6 in Advanced Analytical Research

Quinmerac is a quinolinecarboxylic acid herbicide used to control broadleaf weeds, particularly Galium aparine (cleavers), in crops such as oilseed rape, sugar beet, and cereals. Its persistence and potential for mobility in soil and water necessitate sensitive and accurate monitoring to ensure compliance with regulatory limits and to safeguard environmental and human health. The analysis of quinmerac residues in complex matrices like soil, water, and food products presents a significant analytical challenge due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.

To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, which is considered the gold standard for quantitative analysis. This technique involves the use of a stable isotope-labeled internal standard (SIL-IS), a compound that is chemically identical to the analyte but has a different mass. This compound is the ideal SIL-IS for this purpose. It is synthesized to have six Carbon-13 (¹³C) atoms in its quinoline ring structure instead of the naturally abundant Carbon-12 (¹²C). This mass shift allows it to be distinguished from the native quinmerac by a mass spectrometer, while its identical chemical and physical properties ensure it behaves the same way during sample preparation, extraction, cleanup, and chromatographic separation. By adding a known quantity of this compound to a sample at the very beginning of the analytical workflow, it serves as a perfect proxy, compensating for any analyte loss or matrix-induced signal variation.

Part 1: The Core Principle - Why this compound is Essential for Accurate Quantification

In quantitative mass spectrometry, particularly LC-MS/MS, the signal intensity of an analyte can be significantly affected by other co-eluting compounds from the sample matrix. This "matrix effect" is variable and unpredictable. The brilliance of using this compound lies in its ability to nullify this variability.

Causality Behind the Choice:

-

Co-elution: this compound has virtually the same chromatographic retention time as the native (unlabeled) quinmerac. This means both compounds experience the exact same matrix effects as they enter the mass spectrometer's ion source simultaneously.

-

Extraction & Recovery: Any loss of the target analyte during the multi-step sample preparation process (extraction, cleanup) will be mirrored by a proportional loss of the internal standard.

-

Quantification: The final quantification is based on the ratio of the signal from the native quinmerac to the signal from the known amount of added this compound. Since both signals are suppressed or enhanced to the same degree, the ratio remains constant and accurate, reflecting the true concentration of the analyte in the original sample. This makes the method a self-validating system for each individual sample analysis.

The following workflow diagram illustrates the integration of this compound into the analytical process.

Foreword: The Quintessential Role of Isotopic Standards in Agrochemical Analysis

An In-depth Technical Guide to the Synthesis and Purification of Quinmerac-¹³C₆

In the landscape of modern agriculture, the herbicide Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid) is a vital tool for managing broad-leaved weeds in crucial crops like cereals and sugar beets.[1][2] Its mechanism as a synthetic auxin requires precise application and monitoring to ensure efficacy and environmental safety.[3][4] Consequently, regulatory bodies and research institutions worldwide demand highly accurate analytical methods to quantify its residues in complex matrices such as soil, water, and plant tissues.

This guide details the synthesis and purification of Quinmerac-¹³C₆, an isotopically labeled internal standard designed for use in stable isotope dilution assays. Such standards are indispensable for modern analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] By incorporating a known quantity of the ¹³C-labeled analogue into a sample, variations in sample extraction, processing, and instrument response can be normalized, drastically improving the accuracy and precision of quantification.[7][8] The six-carbon label (¹³C₆) on the core quinoline ring provides a significant mass shift (+6 Da) from the native compound, ensuring clear spectral separation without altering the physicochemical properties essential for co-elution and co-extraction.[9]

This document provides a comprehensive, field-proven framework for the chemical synthesis, multi-step purification, and rigorous analytical characterization of high-purity Quinmerac-¹³C₆, intended for researchers, analytical scientists, and professionals in the agrochemical and drug development sectors.

Strategic Approach: Retrosynthetic Analysis

The cornerstone of a successful labeled synthesis is a strategy that incorporates the isotopic label early from a stable, commercially available precursor, minimizing isotopic scrambling and maximizing yield. Our retrosynthetic analysis of Quinmerac-¹³C₆ identifies the critical C-C and C-N bond formations that construct the quinoline core. The well-established Skraup-Doebner-von Miller reaction, a powerful method for quinoline synthesis, is adapted for this purpose. The commercial synthesis of unlabeled Quinmerac also utilizes a Skraup reaction, validating this approach.[10]

The key disconnection points lead back to a ¹³C₆-labeled aniline derivative, specifically 3-amino-4-chloro-[1,2,3,4,5,6-¹³C₆]-benzoic acid , which contains the fully labeled aromatic ring required for the final product. This key intermediate is, in turn, conceptually derived from a simpler, commercially accessible starting material like [¹³C₆]-Aniline.

Caption: Retrosynthetic pathway for Quinmerac-¹³C₆.

Part I: Synthesis of Quinmerac-¹³C₆

This synthesis is a multi-step process requiring careful control of reaction conditions to achieve high yield and isotopic purity. The pathway focuses on the construction of the key labeled intermediate followed by the final ring-closing reaction.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Purpose |

| 4-chloro-3-nitro-[¹³C₆]-benzoic acid | >98% ¹³C | Isotope Vendor | Labeled Starting Material |

| Iron powder (<100 mesh) | Reagent | Sigma-Aldrich | Reducing Agent |

| Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific | Catalyst for Reduction |

| Crotonaldehyde | >99% | Acros Organics | C4 Synthon for Quinoline Ring |

| Arsenic Acid (H₃AsO₄) | ACS Grade | Strem Chemicals | Oxidizing Agent (Caution!) |

| Sulfuric Acid (H₂SO₄), concentrated | ACS Grade | BDH | Catalyst & Dehydrating Agent |

| Ethanol, 200 proof | ACS Grade | Decon Labs | Solvent |

| Dichloromethane (DCM) | HPLC Grade | VWR | Extraction Solvent |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | EMD Millipore | Drying Agent |

Step-by-Step Synthesis Protocol

Step 1: Reduction of 4-chloro-3-nitro-[¹³C₆]-benzoic acid to 3-amino-4-chloro-[¹³C₆]-benzoic acid

This step creates the essential aniline precursor for the subsequent cyclization reaction.

-

Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.

-

Charge the flask with 4-chloro-3-nitro-[¹³C₆]-benzoic acid (1.0 eq), ethanol (10 volumes), and water (3 volumes).

-

Add ammonium chloride (0.2 eq) and iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-amino-4-chloro-[¹³C₆]-benzoic acid. This intermediate is typically carried forward without further purification.

Causality: The use of iron powder in the presence of a mild acid source like ammonium chloride is a classic Béchamp reduction. It is a cost-effective and highly efficient method for reducing aromatic nitro groups to amines with excellent functional group tolerance, preserving the carboxylic acid and chloride substituents.

Step 2: Skraup-Doebner-von Miller Cyclization to form Quinmerac-¹³C₆

This is the key ring-forming step that constructs the quinoline scaffold.

-

To the crude 3-amino-4-chloro-[¹³C₆]-benzoic acid from the previous step, cautiously add concentrated sulfuric acid (5 volumes) under cooling in an ice bath.

-

Once the intermediate is fully dissolved, slowly add crotonaldehyde (1.5 eq) dropwise, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, add arsenic acid (1.2 eq) portion-wise as the oxidizing agent. Extreme caution is required when handling arsenic compounds.

-

Heat the reaction mixture to 110-120 °C for 3-4 hours. The reaction is highly exothermic and requires careful temperature management.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 20 volumes).

-

A precipitate will form. Adjust the pH to 3-4 with a concentrated sodium hydroxide solution to ensure the carboxylic acid is protonated and insoluble.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield crude Quinmerac-¹³C₆.

Causality: This reaction is a variation of the Skraup synthesis. Crotonaldehyde serves as the α,β-unsaturated carbonyl component. The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, while arsenic acid is the traditional oxidizing agent required to aromatize the dihydronaphthalene intermediate to the final quinoline ring system.

Caption: Synthetic workflow for Quinmerac-¹³C₆.

Part II: Purification and Isolation

Achieving the requisite >99% chemical and isotopic purity for an analytical standard demands a robust, multi-stage purification strategy. The crude product from the synthesis contains unreacted intermediates, regioisomers, and polymeric byproducts.

Purification Strategy

-

Acid-Base Extraction: This initial workup leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The crude solid is dissolved in a base (e.g., 1M NaOH), washed with an organic solvent (e.g., DCM), and then re-precipitated by adding acid (e.g., 1M HCl).

-

Recrystallization: A highly effective technique for purifying crystalline solids. Given Quinmerac's solubility profile, a solvent system such as ethanol/water or acetic acid/water is ideal for removing closely related impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final and most critical step to achieve the highest possible purity. It separates the target compound from any remaining isomers and trace impurities based on differential partitioning between a stationary and mobile phase.

Detailed Preparative HPLC Protocol

This protocol is a self-validating system; the purity of the collected fractions can be immediately confirmed by analytical HPLC before pooling.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-based gradient from 10% B to 90% B over 30 minutes.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV at 280 nm.

-

-

Sample Preparation: Dissolve the recrystallized Quinmerac-¹³C₆ in a minimal amount of DMSO or mobile phase.

-

Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the main product peak, avoiding the front and tail ends where impurities may co-elute.

-

Purity Analysis: Analyze each collected fraction using a rapid analytical HPLC method to confirm purity >99.5%.

-

Product Isolation: Pool the pure fractions. Remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to yield the final Quinmerac-¹³C₆ as a fluffy, white solid.

Sources

- 1. Quinmerac - Wikipedia [en.wikipedia.org]

- 2. cenmed.com [cenmed.com]

- 3. Quinmerac is an effective selective herbicideChemservice News [intranet.chemservice.com]

- 4. Quinmerac | C11H8ClNO2 | CID 91749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 6. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NULL [szabo-scandic.com]

- 8. ckisotopes.com [ckisotopes.com]

- 9. Drug Substance Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]

- 10. Quinmerac (Ref: BAS 518H) [sitem.herts.ac.uk]

A Technical Guide to the Commercial Acquisition and Application of Quinmerac-13C6 for High-Fidelity Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the commercial landscape for Quinmerac-13C6 and serves as a practical handbook for its application as an internal standard in quantitative mass spectrometry. As a senior application scientist, the goal is to move beyond a simple supplier list and instead provide a framework for making informed procurement decisions and implementing robust, self-validating analytical protocols.

Introduction: The Analytical Imperative for Stable Isotope-Labeled Standards

Quinmerac is a selective herbicide used to control broad-leaved weeds in various crops. Its presence and persistence in environmental matrices such as soil and water are of significant regulatory and research interest. For accurate, precise, and defensible quantification of Quinmerac, especially at trace levels in complex samples, the use of a stable isotope-labeled (SIL) internal standard is indispensable.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis. This technique relies on the addition of a known quantity of a SIL analogue of the target analyte at the earliest stage of sample preparation. The SIL standard, in this case, this compound, is chemically identical to the native analyte. It, therefore, co-behaves through extraction, cleanup, and chromatographic separation, and experiences the same potential for analyte loss or ionization efficiency changes in the mass spectrometer. By measuring the ratio of the native analyte to the SIL standard, one can correct for these variations, leading to highly accurate results.

This guide is structured to first navigate the commercial sources of this compound and then to provide a detailed, field-proven protocol for its use.

Part 1: Commercial Sourcing of this compound

Acquiring this compound involves a choice between off-the-shelf catalog products and custom synthesis services. The optimal choice depends on the researcher's specific needs regarding purity, certification, quantity, and timeline.

Off-the-Shelf Commercial Suppliers

Several chemical suppliers list this compound as a catalog item. These are ideal for standard research applications where gram-level quantities are not required and a certified reference material is not an absolute necessity.

| Supplier | CAS Number | Molecular Formula | Typical Purity & Format |

| Santa Cruz Biotechnology, Inc. [1] | 1185039-71-7 | C₅¹³C₆H₈ClNO₂ | Purity information should be requested; typically supplied as a solid. |

| Clearsynth Labs Ltd. [2] | 1185039-71-7 | C₅¹³C₆H₈ClNO₂ | Isotopic and chemical purity typically >98%; confirm with lot-specific CoA. Supplied as a solid. |

| Absin Bioscience Inc. [2] | 1185039-71-7 | C₅¹³C₆H₈ClNO₂ | Specifications should be confirmed with the supplier via a Certificate of Analysis (CoA). |

| Other ChemicalBook Suppliers [2] | 1185039-71-7 | C₅¹³C₆H₈ClNO₂ | Various China-based suppliers are listed; due diligence is required to verify quality and documentation. |

Note: The information in the table is based on listed data. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase to verify chemical and isotopic purity, and to confirm identity.

Custom Synthesis Providers

For applications requiring larger quantities, specific labeling patterns, or certified reference materials (CRMs) with extensive documentation, custom synthesis is the preferred route. These providers specialize in stable isotope labeling and often provide rigorous quality control.

-

Toronto Research Chemicals (TRC): TRC has extensive expertise in synthesizing and labeling complex organic molecules for biomedical and environmental research.[3][4] They can provide this compound as a custom synthesis product, often with a comprehensive CoA.

-

Cambridge Isotope Laboratories, Inc. (CIL): As a world leader in stable isotope-labeled compounds, CIL offers custom synthesis services with state-of-the-art facilities. They can synthesize high-purity this compound to meet specific research requirements, backed by robust analytical data.

Decision Framework: Off-the-Shelf vs. Custom Synthesis

The choice between these sourcing options can be guided by several factors, as illustrated in the workflow below.

Caption: Decision workflow for sourcing this compound.

Part 2: Technical Application Guide: A Validated Approach

This section provides a comprehensive, step-by-step protocol for the quantification of Quinmerac in a soil matrix using this compound as an internal standard with LC-MS/MS.

The Principle of Isotope Dilution

The core of the IDMS method is the constancy of the analyte-to-internal standard response ratio, irrespective of sample preparation losses or matrix-induced signal suppression.

Sources

Quinmerac-13C6 isotopic labeling pattern

An In-Depth Technical Guide to the Synthesis, Validation, and Application of Quinmerac-¹³C₆

Abstract

This technical guide provides a comprehensive overview of Quinmerac-¹³C₆, a stable isotope-labeled (SIL) analogue of the selective herbicide Quinmerac. Intended for researchers, analytical scientists, and professionals in drug and pesticide development, this document details a proposed synthetic pathway for creating a uniformly labeled aromatic ring structure. It further outlines the critical analytical methodologies, including mass spectrometry and nuclear magnetic resonance spectroscopy, required for structural elucidation and validation of the isotopic labeling pattern. Finally, the guide explores the principal applications of Quinmerac-¹³C₆ as an invaluable tool in environmental fate analysis, metabolic studies, and as a gold-standard internal standard for quantitative mass spectrometry, ensuring the highest level of accuracy and reliability in complex analytical workflows.

Introduction: The Need for Stable Isotope Labeling in Agrochemical Research

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class, primarily used to control broad-leaved weeds in crops such as cereals, oilseed rape, and sugar beets.[1][2] Its mode of action involves mimicking natural plant auxins, leading to uncontrolled growth and eventual plant death.[3] As with any agrochemical, understanding its environmental persistence, metabolic breakdown, and accurate quantification in complex matrices like soil, water, and biological tissues is paramount for regulatory approval and environmental risk assessment.[4][5]

Conventional analytical methods often struggle to differentiate the target analyte from matrix interferences or to correct for losses during sample preparation.[6] Isotopic labeling, the technique of replacing one or more atoms in a molecule with their isotope, provides an elegant and powerful solution.[7] Specifically, labeling with the stable (non-radioactive) isotope Carbon-13 (¹³C) creates a molecule that is chemically identical to the parent compound but has a distinct, higher mass.

This guide focuses on Quinmerac-¹³C₆ , where all six carbon atoms of the benzene ring portion of the quinoline structure are replaced with ¹³C. This specific labeling pattern provides a significant mass shift (+6 Da) that is easily detectable by mass spectrometry, making it an ideal tracer and internal standard.[8] The applications for such a tool are extensive, enabling researchers to perform definitive environmental fate studies, elucidate metabolic pathways, and achieve unparalleled accuracy in quantitative analysis.[9][10]

Proposed Synthesis of Quinmerac-¹³C₆

The synthesis of Quinmerac-¹³C₆ has not been explicitly detailed in publicly available literature. Therefore, this guide proposes a robust synthetic strategy based on well-established quinoline synthesis methodologies, adapted to incorporate a commercially available ¹³C-labeled precursor. The chosen strategy is a modification of the Doebner-von Miller reaction, which facilitates the construction of the quinoline core from an aniline derivative and an α,β-unsaturated carbonyl compound.

Retrosynthetic Analysis & Strategy

The core of the strategy is to start with a uniformly labeled benzene ring. A commercially available and excellent starting material for this purpose is [U-¹³C₆]-Aniline. This precursor contains the six ¹³C atoms required for the final product's labeled aromatic ring. The remainder of the quinoline skeleton and its substituents can be constructed around this labeled core.

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. In this case, we can use crotonaldehyde to form the 3-methylquinoline ring system. Subsequent functionalization steps, including chlorination and carboxylation, are required to arrive at the final Quinmerac structure. The rationale for this choice is its reliability and the direct incorporation of the labeled aniline into the final quinoline backbone.

Synthetic Pathway Diagram

Sources

- 1. Quinmerac - Wikipedia [en.wikipedia.org]

- 2. Quinmerac (Ref: BAS 518H) [sitem.herts.ac.uk]

- 3. Quinmerac | C11H8ClNO2 | CID 91749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metazachlor and Quinmerac Stewardship - FAQs [agricentre.basf.co.uk]

- 5. Metazachlor stewardship [agricentre.basf.co.uk]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iaea.org [iaea.org]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Comprehensive Technical Guide to the Stability and Storage of Quinmerac-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors influencing the stability of Quinmerac-13C6 and outlines best practices for its long-term storage. As a Senior Application Scientist, the following protocols and explanations are grounded in established principles of chemical stability and practical experience with isotopically labeled compounds.

Introduction to this compound

Quinmerac is a selective herbicide used to control broad-leaved weeds in various crops[1][2]. Its chemical structure is 7-chloro-3-methylquinoline-8-carboxylic acid[3][4]. This compound is the stable isotope-labeled analogue of Quinmerac, where six carbon atoms in the quinoline ring system have been replaced with the Carbon-13 isotope. This isotopic labeling makes it an invaluable internal standard for quantitative analysis in residue studies and environmental monitoring, enabling accurate and precise measurements by mass spectrometry.

The integrity of any analytical standard is paramount. For this compound, this encompasses both its chemical purity and isotopic enrichment. Degradation of the parent molecule or exchange of the 13C label can lead to inaccurate quantification and compromised research data. This guide will provide the foundational knowledge and practical steps to ensure the long-term viability of this compound.

Chemical and Physical Properties

Understanding the inherent properties of this compound is fundamental to predicting its stability and devising appropriate storage strategies. While specific data for the 13C6 variant is limited, the physical and chemical properties are expected to be nearly identical to the unlabeled parent compound.

| Property | Value | Source |

| Chemical Name | 7-Chloro-3-methyl-8-quinolinecarboxylic Acid-13C6 | [5] |

| CAS Number | 1185039-71-7 | [5][6] |

| Molecular Formula | C₅¹³C₆H₈ClNO₂ | [5] |

| Molecular Weight | 227.60 g/mol | [5] |

| Appearance | Colourless solid | [7] |

| Melting Point | 244.0 °C | [8] |

| pKa | 3.96 | [1] |

| logP (o/w) | 0.780 | [8] |

Core Principles of this compound Stability

The stability of this compound is primarily governed by its susceptibility to chemical degradation. Isotopic exchange of the 13C label is not a significant concern under normal storage conditions as the carbon atoms form the stable backbone of the quinoline ring structure. The primary threats to the chemical integrity of this compound are temperature, light, moisture, and oxygen[9].

Degradation Pathways

-

Photodegradation: Quinmerac is susceptible to degradation in the presence of light. Studies on the photocatalytic degradation of Quinmerac have shown that it can be mineralized in the presence of a catalyst and UV light[10]. This suggests that exposure to light, particularly UV light, should be minimized during storage. A safety data sheet for a Quinmerac-containing product also advises protection from direct sunlight[11].

-

Oxidation: The quinoline ring system and the methyl group are potential sites for oxidation. Theoretical studies on the oxidation of Quinmerac by hydroxyl radicals in aqueous media indicate that radical adduct formation is a likely degradation pathway[12][13]. While the concentration of oxidative species in a clean, sealed vial is low, this highlights a potential long-term degradation mechanism.

The following diagram illustrates the key external factors that can influence the stability of this compound.

Caption: Key environmental factors and resulting degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling protocols are recommended. These are based on general best practices for stable isotope-labeled compounds and the specific chemical nature of Quinmerac.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C Refrigerator [5] | Lower temperatures slow down the rate of chemical reactions, thus minimizing degradation over time. While some solid stable isotope-labeled compounds can be stable at room temperature for shorter periods, long-term storage at refrigerated temperatures is a prudent measure without specific stability data to the contrary[9]. |

| Light | Store in the dark | Quinmerac is known to be sensitive to light. Storage in amber vials or within a light-proof container inside the refrigerator is essential to prevent photodegradation[9]. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | For long-term storage, particularly for solutions, flushing the vial with an inert gas before sealing can displace oxygen and minimize the risk of oxidation[9]. |

| Container | Tightly sealed, high-quality vials | A secure seal prevents the ingress of moisture and oxygen from the atmosphere. |

Handling Procedures

Proper handling is crucial to maintain the purity of this compound.

-

Equilibration: Before opening, allow the vial to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold compound, which could introduce water and accelerate degradation.

-

Inert Atmosphere: When handling the solid compound, it is best practice to work in a glove box under an inert atmosphere. If this is not feasible, minimize the time the container is open to the atmosphere.

-

Solvent Purity: When preparing solutions, use high-purity, anhydrous solvents to avoid introducing contaminants or water that could affect stability.

-

Solution Storage: Stock solutions should be stored under the same recommended conditions as the solid material (refrigerated, in the dark). It is advisable to prepare smaller, working-concentration solutions from a concentrated stock solution to minimize the number of times the primary stock is handled.

Experimental Workflow for Stability Assessment

For critical applications, it is advisable to periodically assess the stability of this compound, especially if it has been stored for an extended period or if there are concerns about the storage conditions.

Step-by-Step Protocol

-

Initial Analysis (Time Zero):

-

Accurately prepare a solution of this compound of a known concentration.

-

Analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

-

Record the purity of the main peak (as a percentage of the total peak area) and confirm the isotopic enrichment by mass spectrometry.

-

-

Long-Term and Accelerated Stability Studies:

-

Store aliquots of the compound under the recommended storage conditions (2-8°C, dark) and, for accelerated studies, at elevated temperatures (e.g., 40°C) and under light exposure as per ICH Q1B guidelines[9].

-

At predetermined time points (e.g., 3, 6, 12, 24 months for long-term; 1, 3, 6 months for accelerated), retrieve a sample.

-

-

Analysis at Each Time Point:

-

Prepare and analyze the sample using the same analytical method as the initial analysis.

-

Compare the purity and isotopic enrichment data to the time-zero results. A significant decrease in purity or the appearance of new peaks would indicate degradation.

-

The following diagram outlines the logical flow of a stability assessment study.

Caption: A logical workflow for conducting a stability assessment of this compound.

Conclusion

The stability of this compound is crucial for its effective use as an internal standard in analytical testing. By understanding its chemical properties and potential degradation pathways, researchers can implement robust storage and handling procedures to ensure its long-term integrity. Adherence to the recommendations outlined in this guide—namely, storage at 2-8°C, protection from light, and minimization of exposure to moisture and oxygen—will provide a solid foundation for reliable and accurate scientific outcomes. For critical applications, a systematic stability assessment program is recommended to validate the continued suitability of the standard.

References

- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. BenchChem.

- Quinmerac is an effective selective herbicide. Chem Service.

- How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.

- Quinmerac. CymitQuimica.

- Quinmerac | C11H8ClNO2. PubChem - NIH.

- Quinmerac. Wikipedia.

- quinmerac 8-quinolinecarboxylic acid, 7-chloro-3-methyl. The Good Scents Company.

- Photocatalytic Degradation of Herbicide Quinmerac in Various Types of Natural Water.

- 1185039-71-7(this compound) Product Description. ChemicalBook.

- Safety d

- Theoretical Insights into the Oxidation of Quinmerac Herbicide Initiated by HO Radical in Aqueous Media: Mechanism, Kinetics, and Ecotoxicity.

- The structures of the main degradation products during the degradation of metazachlor (10 mg/L) with 5 mg/L chlorine dioxide for 3 h in light conditions.

- CAS No : 1185039-71-7| Chemical Name : this compound.

- SAFETY D

- quinmerac data sheet. Compendium of Pesticide Common Names.

Sources

- 1. Quinmerac | C11H8ClNO2 | CID 91749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinmerac - Wikipedia [en.wikipedia.org]

- 3. Quinmerac is an effective selective herbicideChemservice News [intranet.chemservice.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1185039-71-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Quinmerac | CymitQuimica [cymitquimica.com]

- 8. quinmerac, 90717-03-6 [thegoodscentscompany.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. agro.basf.se [agro.basf.se]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Quinmerac Using a Stable Isotope-Labeled (¹³C₆) Approach

Audience: Researchers, scientists, and drug development professionals in the agrochemical field.

Abstract: Quinmerac is a selective, soil-applied herbicide effective against broad-leaved weeds in various crops.[1][2] Classified as a synthetic auxin, its precise mechanism of action, encompassing uptake, molecular target interaction, and downstream metabolic consequences, remains to be fully elucidated.[3][4] This guide proposes a comprehensive, multi-phase research program utilizing ¹³C₆-labeled Quinmerac (Quinmerac-¹³C₆) to definitively map its molecular journey and physiological impact within plants. By leveraging the power of stable isotope labeling in conjunction with advanced mass spectrometry and transcriptomics, this program is designed to provide an unambiguous, in-depth understanding of Quinmerac's herbicidal activity. This document serves as a technical and strategic blueprint for research teams aiming to perform foundational mechanism of action (MoA) studies.

Introduction: The Case for a Stable Isotope-Resolved Investigation

Quinmerac, 7-chloro-3-methylquinoline-8-carboxylic acid, belongs to the quinolinecarboxylic acid class of herbicides and functions as a synthetic auxin.[3][4] Like natural auxins (e.g., indole-3-acetic acid, IAA), synthetic auxins at high concentrations disrupt normal hormonal balance, leading to uncontrolled growth and eventual death in susceptible plant species.[5] The primary auxin signaling pathway involves the perception of the hormone by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[6][7] This interaction targets the Aux/IAA protein for degradation, releasing AUXIN RESPONSE FACTOR (ARF) transcription factors and initiating profound changes in gene expression.[4][8]

While this general model is accepted for synthetic auxins, the specific interactions, metabolic fate, and system-wide effects of Quinmerac are not fully detailed. Traditional MoA studies can be confounded by the complexity of the plant metabolome and the challenge of distinguishing the herbicide and its metabolites from endogenous compounds.

The use of a stable isotope-labeled active ingredient, such as Quinmerac-¹³C₆, overcomes these challenges. Stable Isotope Resolved Metabolomics (SIRM) allows for the precise tracking of the labeled compound and its metabolic products through the plant system.[9][10] The ¹³C₆ label provides a distinct mass shift that is readily detected by high-resolution mass spectrometry (HRMS), making it possible to:

-

Unambiguously trace the absorption, translocation, and accumulation of Quinmerac.

-

Identify and quantify novel metabolites of the herbicide.

-

Isolate and identify the direct molecular binding target(s).

-

Map the metabolic flux and downstream pathway perturbations caused by the herbicide's action.

This guide outlines a three-phase experimental strategy designed to leverage these advantages for a definitive MoA study.

PHASE 1: Pharmacokinetics and Distribution Analysis (ADME)

Core Objective: To determine the rate and pathway of Quinmerac-¹³C₆ uptake, translocation, and metabolism in both a susceptible and a tolerant plant species.

Expertise & Causality: Understanding where the herbicide goes and how it is modified is the foundational first step. Differences in uptake, translocation speed, or metabolic detoxification are often key determinants of herbicide selectivity.[11] Using Quinmerac-¹³C₆ allows for absolute quantification, eliminating ambiguity between the herbicide and endogenous plant molecules. We employ a time-course study to capture the dynamics of these processes, which is critical for understanding the speed of action.

Experimental Workflow: Phase 1

Caption: Phase 1 Workflow: Tracing Quinmerac-¹³C₆ Distribution.

Protocol 1: Plant Treatment and Sample Collection

-

Plant Growth: Cultivate a known susceptible species (e.g., Galium aparine - cleavers) and a tolerant crop species (e.g., Triticum aestivum - wheat) in a controlled environment (22°C day/18°C night, 16:8 light cycle) using a standardized soil matrix until the 3-4 leaf stage.

-

Herbicide Application: Prepare a solution of Quinmerac-¹³C₆. Apply the solution directly to the soil surface of each pot to simulate a pre-emergence or early post-emergence application, ensuring even distribution. Include a vehicle-only control group.

-

Time-Course Harvest: At designated time points (e.g., 6, 24, 48, 96, and 168 hours post-application), harvest a minimum of 5 biological replicates per species per time point.

-

Root Cleaning: Gently excavate the plants. Wash the roots with deionized water to remove all soil particles. Blot dry carefully.

-

Tissue Sectioning: Dissect each plant into three sections: roots, stems/shoots, and leaves. Record the fresh weight of each section.

-

Sample Preservation: Immediately flash-freeze the sectioned tissues in liquid nitrogen to quench all metabolic activity. Store at -80°C until extraction.

Protocol 2: Extraction and LC-HRMS Analysis

-

Homogenization: Lyophilize and weigh the frozen tissue samples. Homogenize the dry tissue into a fine powder using a cryogenic grinder.

-

Extraction: Use a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction, which is effective for a wide range of pesticide residues.[12]

-

To 50 mg of powdered tissue, add 1 mL of ice-cold 80% acetonitrile/20% water.

-

Vortex vigorously for 1 minute.

-

Add QuEChERS salts (e.g., MgSO₄, NaCl) to induce phase separation.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

-

Cleanup (d-SPE): Transfer the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and MgSO₄ to remove interfering matrix components like fatty acids and pigments. Vortex and centrifuge.

-

LC-HRMS Analysis: Analyze the final supernatant using a Liquid Chromatography-High-Resolution Mass Spectrometry system (e.g., Q-Exactive Orbitrap).

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS Acquisition: Perform full scan analysis in both positive and negative ion modes to detect the precursor ions of Quinmerac-¹³C₆ and its metabolites. Use data-dependent MS/MS to acquire fragmentation spectra for structural elucidation.[3]

-

Anticipated Data & Interpretation

The results will quantify the concentration of the parent Quinmerac-¹³C₆ and its labeled metabolites in different tissues over time. This data can be summarized in a table for clear comparison.

Table 1: Hypothetical Distribution of Quinmerac-¹³C₆ (ng/g dry weight) in Susceptible vs. Tolerant Species

| Time (h) | Species | Tissue | Quinmerac-¹³C₆ (ng/g) | Metabolite A-¹³Cₓ (ng/g) | Metabolite B-¹³Cₓ (ng/g) |

| 24 | Susceptible | Roots | 1500 | 50 | 10 |

| Shoots | 350 | 5 | < LOD | ||

| Leaves | 120 | < LOD | < LOD | ||

| 24 | Tolerant | Roots | 1200 | 250 | 80 |

| Shoots | 50 | 40 | 15 | ||

| Leaves | 10 | 15 | 5 | ||

| 96 | Susceptible | Roots | 800 | 150 | 30 |

| Shoots | 500 | 20 | 5 | ||

| Leaves | 250 | 10 | < LOD | ||

| 96 | Tolerant | Roots | 400 | 600 | 200 |

| Shoots | 20 | 80 | 40 | ||

| Leaves | < LOD | 30 | 15 |

LOD: Limit of Detection

Interpretation: A result like the one in Table 1 would suggest that the tolerant species metabolizes Quinmerac more rapidly and efficiently in the roots, preventing significant translocation to the shoots and leaves where phytotoxic effects occur. This provides a strong, evidence-based hypothesis for the mechanism of selectivity.

PHASE 2: Molecular Target Identification

Core Objective: To identify the direct protein binding partner(s) of Quinmerac.

Expertise & Causality: As a synthetic auxin, Quinmerac is hypothesized to bind to a member of the TIR1/AFB F-box protein family.[5][7] Identifying the specific receptor(s) and characterizing the binding affinity is crucial to confirming its primary mode of action. We propose a competitive binding assay, a classic pharmacological approach, to validate this interaction. The use of Quinmerac-¹³C₆ offers a potential advantage in certain mass spectrometry-based target identification methods (e.g., DARTS - Drug Affinity Responsive Target Stability) where the label can help confirm target engagement without chemical modification of the drug.[13]

The Auxin Signaling Hub

The canonical auxin signaling pathway provides a clear set of candidate target proteins. Quinmerac is expected to act as a 'molecular glue', stabilizing the interaction between a TIR1/AFB receptor and an Aux/IAA repressor, leading to the latter's degradation.[6]

Caption: Canonical Auxin Signaling Pathway Targeted by Quinmerac.

Protocol 3: Competitive Radioligand Binding Assay

Rationale: This protocol aims to determine if Quinmerac can displace a known, radiolabeled auxin (e.g., ³H-IAA) from a specific TIR1/AFB receptor. This requires heterologous expression and purification of the receptor proteins.

-

Protein Expression: Express and purify key TIR1/AFB proteins (e.g., TIR1, AFB5 from Arabidopsis thaliana or the target crop) and a representative Aux/IAA protein (containing the degron domain) using an E. coli or insect cell expression system.[14]

-

Assay Setup: The assay is performed in a 96-well filter plate format.[15]

-

Total Binding Wells: Add purified TIR1/AFB protein, the Aux/IAA protein, and a constant, low concentration of radiolabeled auxin (e.g., [³H]-IAA).

-

Non-Specific Binding Wells: Add all components from the total binding wells plus a large excess of unlabeled IAA to saturate all specific binding sites.

-

Competition Wells: Add all components from the total binding wells plus increasing concentrations of unlabeled Quinmerac (or Quinmerac-¹³C₆ as a control).

-

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 1-2 hours at 4°C).

-

Separation: Use a vacuum manifold to rapidly filter the contents of the wells through a membrane that retains the large protein complexes but allows unbound radioligand to pass through.

-

Quantification: Add scintillation cocktail to the wells and measure the retained radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the Quinmerac concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Quinmerac that displaces 50% of the radioligand).

-

Calculate the binding affinity (Ki) for Quinmerac using the Cheng-Prusoff equation.

-

Interpretation: A low IC₅₀/Ki value would be strong evidence that Quinmerac directly binds to the specific TIR1/AFB-Aux/IAA co-receptor complex, confirming it as a primary molecular target. Comparing affinities across different TIR1/AFB family members can reveal receptor-specific interactions.

PHASE 3: System-Wide Impact Assessment

Core Objective: To map the global transcriptomic and metabolic changes induced by Quinmerac-¹³C₆, linking target engagement to the ultimate phytotoxic phenotype.

Expertise & Causality: The primary action at the receptor unleashes a cascade of downstream events. RNA-Seq provides a snapshot of the entire transcriptome, revealing which gene networks are activated or repressed by Quinmerac.[16][17] Concurrently, Stable Isotope Resolved Metabolomics (SIRM) will use the ¹³C label to trace how Quinmerac's action reroutes cellular metabolism.[18][19] This dual-omics approach provides a powerful, system-level view of the herbicide's mode of action, moving beyond the primary target to the functional consequences.

Protocol 4: RNA-Seq for Transcriptomic Profiling

-

Experimental Setup: Use susceptible plants from the same cohort as the Phase 1 experiment. Select a critical time point determined from Phase 1 (e.g., 24 hours, when translocation is significant but before widespread necrosis). Include at least 5 biological replicates for both Quinmerac-treated and control groups.

-

RNA Extraction: Harvest leaf and root tissues separately and immediately freeze in liquid nitrogen. Extract total RNA using a high-quality plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Library Preparation: Assess RNA integrity (RIN > 8.0). Prepare sequencing libraries using a standard mRNA-Seq library prep kit (e.g., poly-A selection, fragmentation, reverse transcription, adapter ligation).

-

Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate at least 20 million reads per sample.

-

Bioinformatic Analysis:

-

Quality Control: Trim adapters and low-quality reads.

-

Mapping: Align reads to the reference genome of the susceptible plant species.

-

Differential Expression: Identify genes that are significantly up- or down-regulated in treated vs. control samples (e.g., using DESeq2 or edgeR).

-

Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify perturbed biological processes.

-

Interpretation: Expect to see significant upregulation of genes related to stress responses, ethylene biosynthesis, abscisic acid (ABA) signaling, and auxin-responsive genes (e.g., GH3s, SAURs), confirming the downstream effects of auxin overdose.[20]

Protocol 5: Stable Isotope Resolved Metabolomics (SIRM)

-

Sample Collection: Use the same samples generated for the Phase 1 ADME study. The presence of the ¹³C label is the key.

-

Metabolite Extraction & Analysis: Use the same LC-HRMS data acquired in Protocol 2.

-

Data Analysis:

-

Feature Detection: Use software (e.g., XCMS, MS-DIAL) to detect all metabolic features in the dataset.

-

¹³C Tracer Analysis: Specifically filter the data to identify all features that show the characteristic mass shift and isotopic pattern of having incorporated ¹³C atoms from Quinmerac-¹³C₆. This identifies the "Quinmerac-derived sub-metabolome."

-

Metabolic Pathway Analysis: Use software like MetaboAnalyst to map the significantly altered metabolites (both labeled and unlabeled) onto metabolic pathways. This will reveal which pathways (e.g., amino acid synthesis, secondary metabolism, hormone biosynthesis) are most affected by the herbicide treatment.

-

Interpretation: SIRM will reveal how the plant's metabolic network responds to the herbicidal action. For example, an observed increase in ¹³C-labeled ACC (1-aminocyclopropane-1-carboxylic acid), the precursor to ethylene, would provide direct evidence that carbon from the herbicide's quinoline ring structure is being repurposed by the stressed plant, linking the herbicide's presence to the induction of stress hormone pathways.

Synthesis and Model Building

The final step is to integrate the data from all three phases into a unified mechanistic model.

Caption: Data Integration for a Unified Mechanistic Model.

This integrated model, grounded in direct, unambiguous evidence from the Quinmerac-¹³C₆ tracer studies, provides a robust and defensible understanding of the herbicide's mode of action. This knowledge is invaluable for regulatory submissions, developing strategies to manage herbicide resistance, and guiding the discovery of next-generation weed control solutions.

References

-

Quinmerac | C11H8ClNO2 | CID 91749. PubChem, National Institutes of Health.[Link]

-

Quinmerac is an effective selective herbicide. Chem Service.[Link]

-

A schematic of the auxin signaling pathway. ResearchGate.[Link]

-

Effects of selected auxin herbicides (quinclorac, QC; dicamba, DC;...). ResearchGate.[Link]

-

Quinmerac - Wikipedia. Wikipedia.[Link]

-

A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, NIH.[Link]

-

Auxin Signaling. The Plant Cell, PMC, NIH.[Link]

-

Quinmerac (Ref: BAS 518H). AERU, University of Hertfordshire.[Link]

-

Stable Isotope Resolved Metabolomics Studies in ex vivo TIssue Slices. Bio-protocol.[Link]

-

SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. The Arabidopsis Book, PMC, NIH.[Link]

-

Herbicide Absorption and Translocation in Plants using Radioisotopes. USDA ARS.[Link]

-

Stable Isotope Resolved Metabolomics Studies in Ex Vivo TIssue Slices. PMC, NIH.[Link]

-

Development of Analytical Methods to Analyze Pesticide Residues. MDPI.[Link]

-

Herbicide Absorption and Translocation in Plants Using Radioisotopes. Scribd.[Link]

-

Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science.[Link]

-

Optimizing RNA-seq studies to investigate herbicide resistance. Pest Management Science, PubMed.[Link]

-

Absorption, translocation and metabolism studies of herbicides in weeds and crops. Planta Daninha.[Link]

-

Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. International Journal of Molecular Sciences, NIH.[Link]

-

Affinity Chromatography. Creative Biolabs.[Link]

-

Stable isotope-resolved metabolomics and applications for drug development. PMC, PubMed Central, NIH.[Link]

-

Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomi. Frontiers in Plant Science.[Link]

-

Crop Metabolome Analysis – In Vivo-Labeling With Stable Isotopes for Specific Metabolite Profiling. ResearchGate.[Link]

-

Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil. J-STAGE.[Link]

-

Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana. International Journal of Molecular Sciences, PMC, NIH.[Link]

-

Target identification using drug affinity responsive target stability (DARTS). CVRTI.[Link]

-

Identifying Unknown Herbicide Targets. Plant and Soil Sciences eLibrary.[Link]

-

Affinity-based target identification for bioactive small molecules. RSC Publishing.[Link]

-

The protocol of competitive binding assay. ResearchGate.[Link]

-

2.3: Uptake and translocation of herbicides. GRDC.[Link]

-

New Molecular Targets for Herbicide Discovery. Weed Science Society of America.[Link]

-

Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Publications.[Link]

-

Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Philosophical Transactions of the Royal Society A, PMC, NIH.[Link]

-

Metabolite Annotation through Stable Isotope Labeling. Trends in Biotechnology, ScienceDirect.[Link]

-

RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen.[Link]

-

Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, PMC, NIH.[Link]

-

Receptor Binding Assays for HTS and Drug Discovery. Probe Mines, NIH.[Link]

-

Receptor Binding Assays - Multiwell Plates. Merck.[Link]

Sources

- 1. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. cvrti.utah.edu [cvrti.utah.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Optimizing RNA-seq studies to investigate herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Application of Quinmerac-13C6 as an Analytical Standard

Introduction: The Imperative for Precision in Residue Analysis

In the field of environmental and agricultural science, the accurate quantification of herbicide residues is paramount for ensuring regulatory compliance, protecting ecosystems, and safeguarding human health. Quinmerac, a selective auxin-type herbicide used to control broad-leaved weeds in crops like cereals and oilseed rape, is a key target for such monitoring.[1][2] The gold standard for quantitative analysis in complex matrices is isotope dilution mass spectrometry (IDMS), a technique that relies on the use of a stable isotope-labeled (SIL) internal standard.[3][4]

This guide provides an in-depth technical framework for researchers and analytical chemists on the use of Quinmerac-13C6, the ¹³C-labeled analogue of Quinmerac. We will move beyond simple procedural lists to explore the fundamental principles that make SILs, particularly ¹³C-labeled standards, the superior choice for mitigating analytical variability and achieving the highest levels of accuracy and precision.[5][6] The protocols and insights described herein are grounded in established analytical chemistry principles and regulatory guidelines to ensure a self-validating and robust methodological approach.

Section 1: Physicochemical Characterization of the this compound Standard

Understanding the fundamental properties of both the native analyte and its labeled internal standard is the foundation of any robust analytical method. This compound is chemically and structurally identical to Quinmerac, with the exception that the six carbon atoms of the quinoline ring structure have been replaced with the heavy isotope, Carbon-13. This substitution results in a predictable mass shift without significantly altering physicochemical properties like polarity, solubility, or chromatographic retention time—a critical advantage over deuterium-labeled standards, which can sometimes exhibit chromatographic shifts.[4][5]

| Property | Quinmerac (Analyte) | This compound (Internal Standard) | Rationale for Importance |

| IUPAC Name | 7-chloro-3-methylquinoline-8-carboxylic acid | 7-chloro-3-methylquinoline(2,4,4a,5,6,8a-¹³C₆)-8-carboxylic acid | Unambiguous chemical identification. |

| CAS Number | 90717-03-6 | 1185039-71-7[7] | Unique registry number for tracking and procurement. |

| Molecular Formula | C₁₁H₈ClNO₂ | C₅¹³C₆H₈ClNO₂ | Defines elemental composition. |

| Molecular Weight | 221.64 g/mol [8] | ~227.64 g/mol | Basis for preparing standard solutions by weight. |

| Exact Mass | 221.0243562 Da[8] | ~227.044455 Da (Calculated) | Critical for high-resolution mass spectrometry (HRMS) identification and mass accuracy measurements. |

Section 2: The Principle of Isotope Dilution - A Self-Validating System

The core value of this compound lies in its application in Isotope Dilution Mass Spectrometry (IDMS). This technique is inherently more trustworthy than other calibration methods because the internal standard acts as a near-perfect surrogate for the analyte throughout the entire analytical process.

A known concentration of this compound is spiked into the sample at the very beginning of the workflow. Because it is chemically identical to the native Quinmerac, it experiences the same potential sources of error:

-

Extraction Inefficiency: Any loss of analyte during sample extraction is mirrored by a proportional loss of the internal standard.

-

Matrix Effects: In the mass spectrometer's ion source, co-eluting compounds from the sample matrix (e.g., soil organics, water salts) can suppress or enhance the ionization of the target analyte. The SIL internal standard experiences the same suppression or enhancement.[9]

-

Instrumental Variability: Fluctuations in injection volume or detector response affect both compounds equally.

Quantification is based on the ratio of the MS signal of the native analyte to the signal of the labeled standard. Since any variations affect both analyte and standard proportionally, this ratio remains constant and directly correlates to the analyte's concentration, leading to highly accurate and precise results.[3]

Section 3: Quality, Handling, and Preparation of Analytical Standards

The integrity of any quantitative analysis begins with the quality of the reference material. As a Senior Application Scientist, I cannot overstate the importance of sourcing this compound from accredited reference material producers.